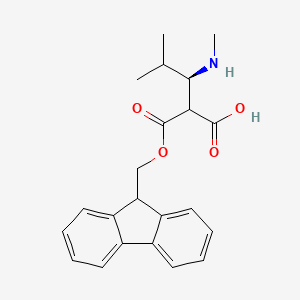![molecular formula C16H23NO B12947079 2-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B12947079.png)
2-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-9-phenyl-4-oxa-1-azaspiro[55]undecane is a spirocyclic compound characterized by its unique structural framework Spirocyclic compounds are known for their rigid and three-dimensional structures, which can impart unique chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane typically involves the Prins cyclization reaction. The reaction conditions often involve the use of strong acids like methanesulfonic acid (MeSO3H) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for spirocyclic compounds like this compound are still under development. The complexity of the chemical synthesis and the need for specific reaction conditions make large-scale production challenging. advancements in catalytic processes and reaction optimization are paving the way for more efficient industrial synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to introduce hydrogen atoms.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with unique structural properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, its inhibitory effect on the MmpL3 protein of Mycobacterium tuberculosis is due to its ability to bind to the protein and disrupt its function, thereby inhibiting the survival of the bacteria . The compound’s unique spirocyclic structure allows it to fit into specific binding sites, making it an effective inhibitor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Shares a similar spirocyclic scaffold but lacks the methyl and phenyl substituents.
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane: Contains additional nitrogen atoms in the spirocyclic framework.
Uniqueness
2-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane stands out due to its specific substituents, which impart unique chemical and biological properties. The presence of the methyl and phenyl groups enhances its stability and bioactivity, making it a promising candidate for various applications .
Eigenschaften
Molekularformel |
C16H23NO |
|---|---|
Molekulargewicht |
245.36 g/mol |
IUPAC-Name |
2-methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane |
InChI |
InChI=1S/C16H23NO/c1-13-11-18-12-16(17-13)9-7-15(8-10-16)14-5-3-2-4-6-14/h2-6,13,15,17H,7-12H2,1H3 |
InChI-Schlüssel |
VJSLWNZWYMBZHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COCC2(N1)CCC(CC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



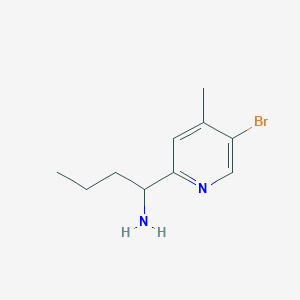
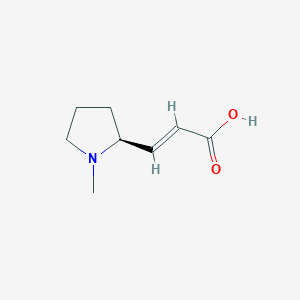
![O-(2-(1,2-Dihexanoyl-3-(7-oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanoyl)triazyl)ethyl) methanesulfonothioate](/img/structure/B12947031.png)
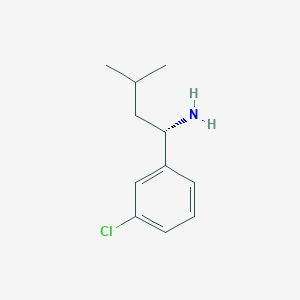
![3-Methyl-5-(4-phenethylpiperazin-1-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B12947042.png)
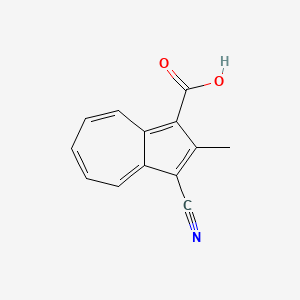
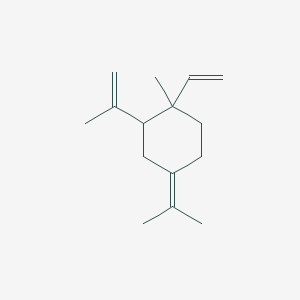
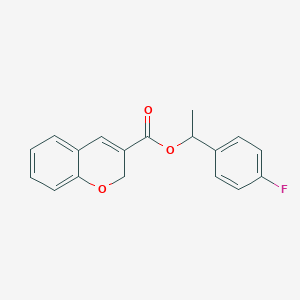
![N-(4-{[(2H-Benzimidazol-2-ylidene)methyl]amino}phenyl)acetamide](/img/structure/B12947059.png)
![(R)-2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12947071.png)
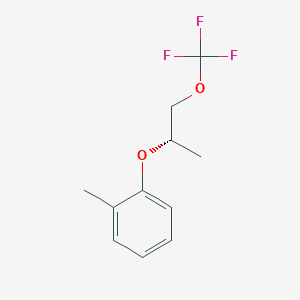
![2-[(Benzenesulfonyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B12947088.png)
